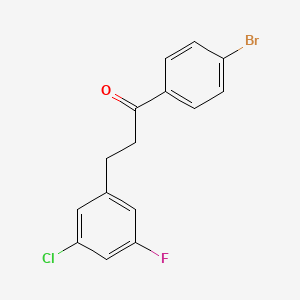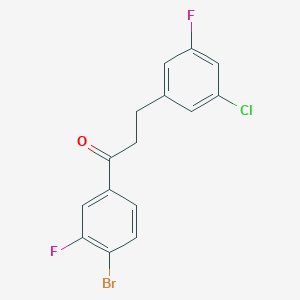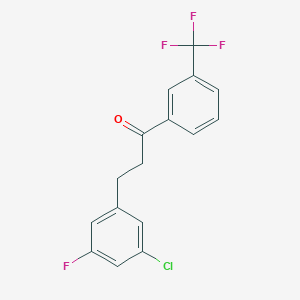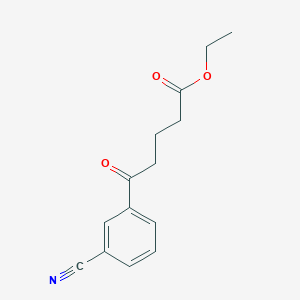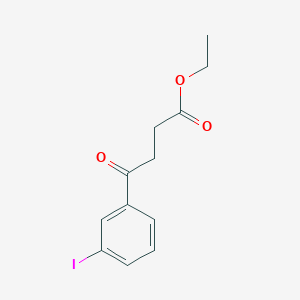
Ethyl 4-(3-iodophenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-iodophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H13IO3 and its molecular weight is 332.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Ethyl 4-(3-iodophenyl)-4-oxobutyrate and its derivatives have been investigated for their antimicrobial properties. A study conducted by Kucukguzel et al. (1999) synthesized various compounds related to ethyl 4-oxobutyrate and tested them against bacterial strains and fungi. One of the compounds showed significant activity against Staphylococcus aureus, while another was active against Mycobacterium fortuitum (Kucukguzel, Rollas, Erdeniz, & Kiraz, 1999).
Biosynthesis in Wine Production
Ethyl 4-oxobutyrate plays a role in the biosynthesis of compounds present in film sherries. Research by Fagan, Kepner, and Webb (1981) revealed that ethyl 4-oxobutyrate added to simulated sherry resulted in the formation of several compounds, including gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone. This confirmed earlier proposed pathways for their formation in sherry production (Fagan, Kepner, & Webb, 1981).
Chemical Synthesis
Several studies focus on the synthesis of this compound and its derivatives for various applications. Hao Zhi-hui (2007) synthesized a derivative as an intermediate for an anti-obesity agent. The synthesis involved multiple steps, including enamination and condensation (Hao Zhi-hui, 2007).
Hydrogenation Studies
The hydrogenation of ethyl 4-R-2,4-dioxobutyrates (where R = various groups) has been investigated. Slavinska et al. (2006) studied the hydrogenation at palladium black and found the main products to be ethyl 4-R-2-hydroxy-4-oxobutyrates with varying yields depending on the derivative (Slavinska et al., 2006).
Enantioselective Hydrogenation
Enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate using a chiral catalyst Ru-BINAP was explored by Starodubtseva et al. (2004). This process achieved high levels of asymmetric induction and was efficient even after multiple recycles of the catalyst (Starodubtseva et al., 2004).
Anti-HIV Activity
Ethyl 2-alkyl-4-aryl-3-oxobutyrates have been synthesized and tested for their anti-HIV activity. Danel et al. (1996) found that certain thio analogues of these compounds were extremely potent against HIV-1 (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).
Bioreduction in Pharmaceutical Synthesis
Chen et al. (2002) designed an optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast. This process is significant for producing pharmaceutical intermediates like ethyl (S)-4-chloro-3-hydroxybutyrate with high reaction yield and optical purity (Chen, Wang, Houng, & Lee, 2002).
Eigenschaften
IUPAC Name |
ethyl 4-(3-iodophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZSIMYGEIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645711 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-24-7 |
Source


|
| Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
